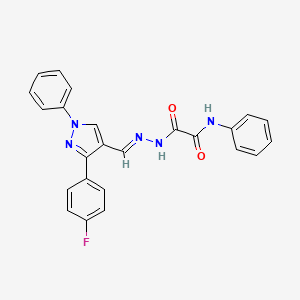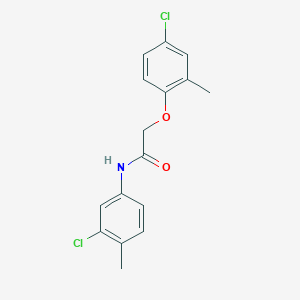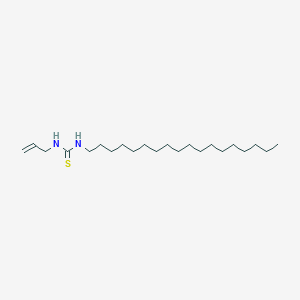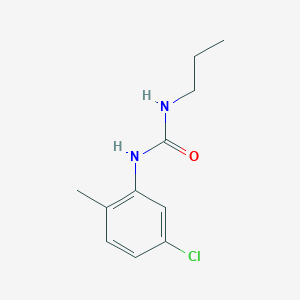![molecular formula C14H13NO3S B11954705 Ethyl 2-amino-7-hydroxy-8h-1-thiacyclopenta[a]indene-3-carboxylate](/img/structure/B11954705.png)
Ethyl 2-amino-7-hydroxy-8h-1-thiacyclopenta[a]indene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate is a complex organic compound with the molecular formula C14H13NO3S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indeno-thiophene core, followed by functionalization at specific positions to introduce the amino, hydroxy, and carboxylate groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial synthesis often requires optimization of reaction parameters to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-amino-8H-indeno[2,1-b]thiophene-3-carboxylate
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate is unique due to its specific functional groups and structural configuration.
Propriétés
Formule moléculaire |
C14H13NO3S |
|---|---|
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
ethyl 2-amino-5-hydroxy-4H-indeno[2,1-b]thiophene-1-carboxylate |
InChI |
InChI=1S/C14H13NO3S/c1-2-18-14(17)12-11-7-4-3-5-9(16)8(7)6-10(11)19-13(12)15/h3-5,16H,2,6,15H2,1H3 |
Clé InChI |
DRXHVBOCIZTSMA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1C3=C(C2)C(=CC=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)
![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)





![1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954683.png)



